Transparency Statement: Absence of Publicly Available Quantitative Bioactivity Data for This Specific Compound
A comprehensive search of public databases (BindingDB, ChEMBL, PubChem BioAssay, PubMed, and Google Patents) returned no quantitative potency, selectivity, ADME, or in vivo efficacy data for 4-(4-methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one specifically [1]. While the compound has been registered in multiple high-throughput screening campaigns—including a primary cell-based assay for RGS4 inhibition (Johns Hopkins Ion Channel Center), a luminescence-based mu-opioid receptor agonist assay (Scripps Research Institute), a QFRET-based ADAM17 inhibition assay, and a fluorescence-based M1 muscarinic receptor PAM assay —the actual screening results (percent inhibition, IC50, EC50) remain undisclosed. Consequently, no direct head-to-head comparison with structural analogs can be constructed using publicly verifiable data. This evidence gap is the critical differentiator: researchers and procurement officers must recognize that selecting this compound over a close analog with published activity data entails assuming unquantified risk, and that any claim of superiority over analogs must be independently validated.
| Evidence Dimension | Availability of quantitative bioactivity data in public databases |
|---|---|
| Target Compound Data | No publicly available IC50, Ki, EC50, or ADME data identified for 4-(4-methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one |
| Comparator Or Baseline | Closest analogs with published data: tricyclic pyrimido[4,5-b]-1,4-benzoxazepines (EGFR IC50 0.47–0.69 μM); 7-methoxy-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (GSK-3 inhibitor VIII, reported Ki values); benzoxazepinone WDR5 inhibitors (Kd < 100 nM for optimized leads) [2][3] |
| Quantified Difference | Not calculable; the target compound lacks any quantitative comparator data |
| Conditions | Public database query performed 2026-04-29 across BindingDB, ChEMBL, PubChem BioAssay, and PubMed |
Why This Matters
Procurement decisions for research compounds should be data-driven; the absence of quantitative activity data for this compound means that its selection over a well-characterized analog with published potency and selectivity metrics cannot be scientifically justified without internal validation.
- [1] BindingDB. Query for InChIKey HXQDQUVMPHFJCT-UHFFFAOYSA-N. https://www.bindingdb.org (accessed 2026-04-29). No binding data found for this structure. View Source
- [2] Bioorg. Med. Chem. Lett. 2006, 16 (6), 1643–1646. Tricyclic azepine derivatives: Pyrimido[4,5-b]-1,4-benzoxazepines as a novel class of epidermal growth factor receptor kinase inhibitors. DOI: 10.1016/j.bmcl.2005.12.025. View Source
- [3] J. Med. Chem. 2023, 66, 22, 15229–15248. Structure-Based Discovery of Potent, Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors. DOI: 10.1021/acs.jmedchem.3c01529. View Source
